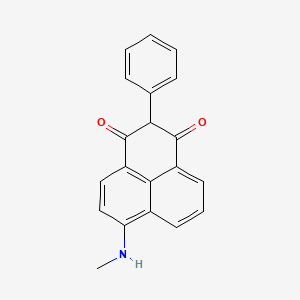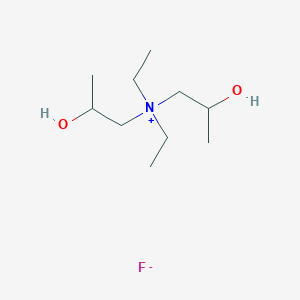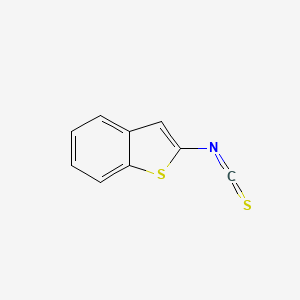![molecular formula C9H12BrCl3N2O B14312509 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole CAS No. 110076-65-8](/img/structure/B14312509.png)
1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Chlorination of the imidazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride, often in the presence of a catalyst .
Attachment of the Bromopentyl Group:
- The bromopentyl group can be introduced via an etherification reaction. This involves the reaction of 5-bromopentanol with a suitable alkylating agent in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole typically involves multiple steps:
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
-
Oxidation and Reduction:
-
Electrophilic Substitution:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products:
- Substituted imidazoles with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
-
Biology:
-
Medicine:
-
Industry:
Mécanisme D'action
The mechanism by which 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole exerts its effects depends on its application:
-
Antimicrobial Activity:
-
Enzyme Inhibition:
-
Receptor Modulation:
Comparaison Avec Des Composés Similaires
- 1-{[(5-Chloropentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- 1-{[(5-Iodopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- 1-{[(5-Fluoropentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
Comparison:
-
Uniqueness:
- The presence of the bromine atom in 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole provides unique reactivity compared to its chloro, iodo, and fluoro analogs .
- Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, offering a balance between reactivity and stability .
-
Reactivity:
Propriétés
Numéro CAS |
110076-65-8 |
|---|---|
Formule moléculaire |
C9H12BrCl3N2O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-(5-bromopentoxymethyl)-2,4,5-trichloroimidazole |
InChI |
InChI=1S/C9H12BrCl3N2O/c10-4-2-1-3-5-16-6-15-8(12)7(11)14-9(15)13/h1-6H2 |
Clé InChI |
QVUXZZRUJRUSPA-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCN1C(=C(N=C1Cl)Cl)Cl)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)




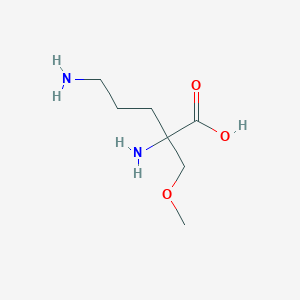
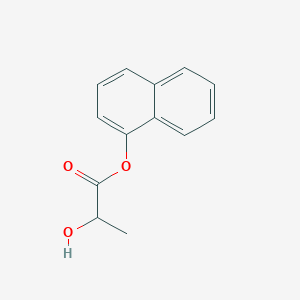
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
